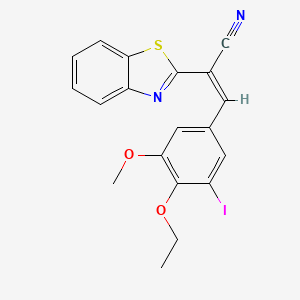![molecular formula C15H16N2O3S B5342356 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5342356.png)
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. The compound exhibits promising biological activities and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest. Additionally, the compound has been shown to disrupt mitochondrial function, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It induces apoptosis in cancer cells and has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. Additionally, the compound has been shown to exhibit antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The compound exhibits high potency and broad-spectrum activity against various pathogens, making it a valuable tool for scientific research. However, its complex synthesis method and limited availability may pose challenges for large-scale experiments. Additionally, the compound exhibits low solubility in water, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine. One potential direction is the development of new analogs with improved potency and selectivity. Additionally, the compound's mechanism of action could be further elucidated to identify new targets for drug development. Finally, the compound's potential applications in combination therapy could be explored to enhance its efficacy against cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its potent antitumor, antifungal, and antibacterial activity make it a valuable tool for scientific research. While there are limitations to its use, the compound's complex synthesis method and limited availability can be overcome with further research and development. The future directions for the study of this compound are vast, and its potential for the development of new drugs and therapies is significant.
Synthesemethoden
The synthesis of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine involves the reaction of 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde with morpholine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use as an antifungal and antibacterial agent. Its broad-spectrum activity against various pathogens makes it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-13-14(20-10-19-13)7-11(1)15-16-12(9-21-15)8-17-3-5-18-6-4-17/h1-2,7,9H,3-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTLPPHDVPMUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[5-(3-methoxyphenyl)-2-methyl-1,1-dioxido-1,2,6-thiadiazinan-3-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5342275.png)
![5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole](/img/structure/B5342285.png)

![2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)
![3-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5342319.png)
![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N,2-dimethyl-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5342327.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5342339.png)
![3-[(2-chlorobenzyl)thio]-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5342345.png)
![phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone](/img/structure/B5342350.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5342366.png)
![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)